molecular formula C9H6F2O4 B13466425 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid CAS No. 1353843-48-7

3,5-Difluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B13466425
CAS No.: 1353843-48-7
M. Wt: 216.14 g/mol
InChI Key: HHBQELVTGOHHRR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid typically involves the introduction of fluorine atoms and a methoxycarbonyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor. The methoxycarbonyl group can be introduced through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes:

    Fluorination: Introduction of fluorine atoms using fluorinating agents.

    Esterification: Formation of the methoxycarbonyl group through reaction with methanol and a suitable catalyst.

    Hydrolysis: Conversion of the ester to the carboxylic acid form.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The methoxycarbonyl group can be converted to other functional groups through esterification and hydrolysis reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

    Esterification Catalysts: Sulfuric acid, p-toluenesulfonic acid.

    Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Hydrolysis Products: Conversion of the methoxycarbonyl group to a carboxylic acid.

Scientific Research Applications

3,5-Difluoro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the methoxycarbonyl group can undergo nucleophilic attack. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzoic Acid: Similar structure but with fluorine atoms at positions 3 and 4.

    4-Methoxycarbonylbenzoic Acid: Lacks the fluorine atoms, only has the methoxycarbonyl group.

    3,5-Difluorobenzoic Acid: Similar structure but without the methoxycarbonyl group.

Uniqueness

3,5-Difluoro-4-(methoxycarbonyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1353843-48-7

Molecular Formula

C9H6F2O4

Molecular Weight

216.14 g/mol

IUPAC Name

3,5-difluoro-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6F2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13)

InChI Key

HHBQELVTGOHHRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

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